molecular formula C21H28BrN3O2 B12264030 1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No.: B12264030
M. Wt: 434.4 g/mol
InChI Key: IVXCAUWUCDWHHQ-UHFFFAOYSA-N
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Description

1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a piperidine and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine moiety: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the bromobenzoyl group: This step involves the bromination of benzoyl derivatives followed by coupling with the piperidine ring.

    Attachment of the but-2-yn-1-yl group: This is typically done through alkylation reactions using alkynyl halides.

    Formation of the piperazine ring: This involves the reaction of the intermediate with a suitable piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can be used to modify the functional groups and potentially enhance the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzyl)piperidine: This compound shares the piperidine moiety and bromobenzyl group but lacks the piperazine ring and but-2-yn-1-yl group.

    Bis(2,2,6,6-tetramethyl-1-(λ1-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate: This compound contains a piperidine ring but differs significantly in its overall structure and functional groups.

Uniqueness

1-(4-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its combination of piperidine, piperazine, and but-2-yn-1-yl groups. This unique structure may confer distinct pharmacological properties and potential therapeutic benefits.

Properties

Molecular Formula

C21H28BrN3O2

Molecular Weight

434.4 g/mol

IUPAC Name

(2-bromophenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone

InChI

InChI=1S/C21H28BrN3O2/c1-23-13-15-24(16-14-23)10-4-5-17-27-18-8-11-25(12-9-18)21(26)19-6-2-3-7-20(19)22/h2-3,6-7,18H,8-17H2,1H3

InChI Key

IVXCAUWUCDWHHQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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